molecular formula C7H11N B1334561 6-Heptenenitrile CAS No. 5048-25-9

6-Heptenenitrile

Cat. No. B1334561
CAS RN: 5048-25-9
M. Wt: 109.17 g/mol
InChI Key: ZLWQKLRMIQIHKQ-UHFFFAOYSA-N
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Description

6-Heptenenitrile is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The studies provided offer insights into the synthesis, molecular structure, and reactivity of compounds closely related to 6-heptenenitrile, such as bicyclo[4.1.0]hept-1,6-ene and derivatives of 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles.

Synthesis Analysis

The synthesis of compounds related to 6-heptenenitrile involves the generation of bicyclo[4.1.0]hept-1,6-ene through the elimination process and the preparation of 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles. Bicyclo[4.1.0]hept-1,6-ene is generated by the elimination of a chloro-trimethylsilyl precursor in the gas phase over solid fluoride at 25 degrees Celsius . The synthesis of 5,6-dideoxy-6-halogeno derivatives involves halogenation and subsequent reactions to form the nitrile group .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a nitrile group attached to a heptene chain. The bicyclo[4.1.0]hept-1,6-ene shows a significant strain of approximately 17 kcal/mol over that for 1,2-dimethylcyclopropene, indicating a highly strained and reactive molecular structure . The configuration of the geometrical isomers of the 5,6-dideoxy-6-halogeno derivatives is determined through specific methods, which are crucial for understanding the reactivity and synthesis of these compounds .

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by various chemical reactions. Bicyclo[4.1.0]hept-1,6-ene undergoes dimerization and oxidation to form carbonyl products . The 5,6-dideoxy-6-halogeno derivatives undergo reactions with nucleophiles to form six-membered rings or cyclized to five-membered rings depending on the conditions . The reaction of 6-methyl-5-hepten-2-one with malononitrile results in the synthesis of unsaturated nitriles, which can be further alkylated or reduced .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The strain in the bicyclo[4.1.0]hept-1,6-ene molecule affects its stability and reactivity . The properties of the 5,6-dideoxy-6-halogeno derivatives are described, and their reactivity with various nucleophiles indicates a versatile chemistry that can lead to different products based on the reaction conditions . The high yield of the reaction between 6-methyl-5-hepten-2-one and malononitrile suggests that the unsaturated nitriles have stable and favorable properties for synthesis .

Scientific Research Applications

Biodegradation and Biotransformation of Explosives

  • Study Focus: This study discusses the metabolism of toxic compounds by microorganisms and plants, crucial for managing pollutants in the environment. The research is oriented towards understanding the biochemical pathways of nitramine degradation in microorganisms, which could be relevant to compounds like 6-Heptenenitrile (Rylott, Lorenz, & Bruce, 2011).

(E)-Selective Hydrolysis of α,β-Unsaturated Nitriles

  • Key Insights: This paper explores the hydrolysis of α,β-unsaturated nitriles by the recombinant nitrilase AtNIT1 from Arabidopsis thaliana. It demonstrates how specific isomers can be selectively hydrolyzed to corresponding carboxylic acids, which might be applicable to 6-Heptenenitrile (Effenberger & Oßwald, 2001).

Aerobic Biodegradation of TNT by Bacillus cereus

  • Relevance: This study, while focused on TNT, explores the degradation of nitroaromatic compounds in a bacterial context. Insights from this research could potentially be applied to understand the biodegradation pathways of compounds similar to 6-Heptenenitrile (Mercimek et al., 2013).

Reaction of 6-Methyl-5-hepten-2-on with Malononitrile

  • Study Findings: This research investigates the synthesis of unsaturated nitriles, which is closely related to the chemistry of 6-Heptenenitrile. It highlights the procedures for synthesizing and manipulating similar compounds (Watanabe et al., 1978).

2D Metal Carbides and Nitrides (MXenes) for Energy Storage

  • Application Area: The paper discusses the properties of MXenes, including nitrides, for energy storage applications. This could provide insights into the potential use of 6-Heptenenitrile derivatives in energy-related fields (Anasori, Lukatskaya, & Gogotsi, 2017).

Biodegradation of Nitroaromatic Compounds

  • Research Focus: This study offers insights into the microbial systems capable of transforming or biodegrading nitroaromatic compounds. It might provide a broader understanding of how compounds like 6-Heptenenitrile could be biodegraded (Spain, 2013).

Safety And Hazards

6-Heptenenitrile is classified as a combustible liquid (Category 4), acute toxicity oral (Category 4), and skin sensitizer (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling this chemical .

properties

IUPAC Name

hept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWQKLRMIQIHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399821
Record name 6-Heptenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptenenitrile

CAS RN

5048-25-9
Record name 6-Heptenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JD Woodward, I Trompetter, BT Sewell… - Communications …, 2018 - nature.com
… Capsella rubella NITRILASE 1 (CrNIT1) (XP_006291436.1) shows a preference for several aliphatic alkenenitriles with peak activity against 6-heptenenitrile, while CrNIT2 (…
Number of citations: 21 www.nature.com
R Jenrich, I Trompetter, S Bak… - Proceedings of the …, 2007 - National Acad Sciences
… Most activities found for this complex could be attributed to the SbNIT4A isoform with the exception of 6-heptenenitrile, the conversion of which was due to the HvNIT4B isoform (Fig. 6). …
Number of citations: 131 www.pnas.org
AJM Burrell, I Coldham, N Oram - Organic Letters, 2009 - ACS Publications
… Deprotonation of 5-hexenenitrile (3a) or 6-heptenenitrile (3b) with LDA and alkylation with 1-bromo-3-chloropropane led to inseparable mixtures of mono- and dialkylated products. To …
Number of citations: 51 pubs.acs.org
EI Vasil'eva, RK Freidlina - Bulletin of the Academy of Sciences of the …, 1966 - Springer
… and 7-chloroheptanenitrile are not dehydrochlorinated under the action of N,N-diethylaniline or pyridine at 150-180 ~ (in the second case a 2.8%yield of 6-heptenenitrile was isolated). …
Number of citations: 2 link.springer.com
T Wu, H Hu, D Jiang, Y Du, W Jiang, H Wang - Polymer testing, 2013 - Elsevier
The main goal of this work is to identify two polyamides (PA11 and PA1012) by mass spectrometry including pyrolysis-GC/MS and MALDI-TOF MS. PA11 and PA1012 have similar …
Number of citations: 21 www.sciencedirect.com
L van der Woude, M Piotrowski, G Klaasse… - The Plant …, 2021 - Wiley Online Library
… Turnover of 6-heptenenitrile by recombinant NIT2 was accordingly reduced by Heatin (Figure 4f), showing that Heatin inhibition of NIT1-subfamily enzyme activity is not substrate specific…
Number of citations: 7 onlinelibrary.wiley.com
HH Chin, AXY Mah, JQ Neoh, OA Aboagwa… - Biomass Conversion …, 2021 - Springer
… Figure 3a shows the plot of Gibbs free energy plot at 298 K of 6-heptenenitrile with bio-oil … This suggests that 6-heptenenitrile is the optimum solution as it fulfils the properties …
Number of citations: 2 link.springer.com
M Julia - Accounts of Chemical Research, 1971 - ACS Publications
It has long been known that free radicals may add to olefinic double bonds. The alkyl radical so formed may undergo further reactions such as abstraction of hydro-gen or halogen. The “…
Number of citations: 359 pubs.acs.org
HJ Reich, CP Jasperse, RRCCN ZnI - J. Org. Chem, 1988 - 140.122.142.231
… 1-butene afford 5-phenyl-6-heptenenitrile (0 "C, 1 h, 88%) and 6-octenenitrile (0 "C, 1 h, 85% cis/trans mixture), respectively. In both cases, less than 4% of the SN2 substitution products …
Number of citations: 9 140.122.142.231
T Jiang - 1998 - search.proquest.com
… along with a significant amount of the elimination product, 6-heptenenitrile(32) (Scheme 7). We … amount of 6heptenenitrile (32) was also obtained. Formation of 6-heptenenitrile (32) …
Number of citations: 0 search.proquest.com

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